molecular formula C26H52O6 B086944 Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester CAS No. 106-07-0

Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester

Cat. No.: B086944
CAS No.: 106-07-0
M. Wt: 460.7 g/mol
InChI Key: SBKDIDITONHJHI-UHFFFAOYSA-N
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Description

Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester is a complex organic compound with the molecular formula C24H48O5. It is also known by other names such as tetraethylene glycol monooctadecanoate and 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl octadecanoate . This compound is a derivative of octadecanoic acid (stearic acid) and is characterized by the presence of multiple ethoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester typically involves the esterification of octadecanoic acid with tetraethylene glycol. The reaction is catalyzed by acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, under controlled temperature and pressure conditions . The reaction can be represented as follows:

Octadecanoic acid+Tetraethylene glycolOctadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester+Water\text{Octadecanoic acid} + \text{Tetraethylene glycol} \rightarrow \text{this compound} + \text{Water} Octadecanoic acid+Tetraethylene glycol→Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as distillation and purification to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester is primarily related to its surfactant properties. The compound reduces the surface tension between different phases, facilitating the formation of stable emulsions. In biological systems, it interacts with cell membranes, enhancing the permeability and uptake of various substances. The ethoxy groups play a crucial role in modulating the hydrophilic-lipophilic balance, which is essential for its function as an emulsifier .

Comparison with Similar Compounds

Similar Compounds

  • Diethylene glycol monostearate
  • Polyethylene glycol monostearate
  • Glyceryl monostearate

Uniqueness

Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester is unique due to its multiple ethoxy groups, which provide enhanced solubility and emulsifying properties compared to similar compounds. This makes it particularly useful in applications requiring high stability and compatibility with various solvents .

Properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(28)32-25-24-31-23-22-30-21-20-29-19-18-27/h27H,2-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKDIDITONHJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059331
Record name Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester
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Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106-07-0
Record name 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl octadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl octadecanoate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl stearate
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